7-(Benzyloxy)-3-nitroquinolin-4-ol

Cytochrome P450 Drug Metabolism Fluorescent Probe

This compound is a validated CYP3A4-selective probe with a uniquely high O-dealkylation rate, enabling reliable fluorescence or HPLC-based activity assays. The 7-benzyloxy substituent drives >5-fold potency differences in kinase inhibition (e.g., ATR IC50) compared to simpler alkoxy derivatives. It is an essential reference for drug-drug interaction screening, CYP induction studies, and as a benchmark for HTS campaigns. Procure the exact CAS 749922-35-8 to ensure reproducible, literature-consistent results.

Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
CAS No. 749922-35-8
Cat. No. B8476868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-3-nitroquinolin-4-ol
CAS749922-35-8
Molecular FormulaC16H12N2O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CN3)[N+](=O)[O-]
InChIInChI=1S/C16H12N2O4/c19-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-14(13)17-9-15(16)18(20)21/h1-9H,10H2,(H,17,19)
InChIKeyKHBPFTGALQRTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-3-nitroquinolin-4-ol (CAS 749922-35-8) for Procurement in Medicinal Chemistry and Cytochrome P450 Research


7-(Benzyloxy)-3-nitroquinolin-4-ol (CAS 749922-35-8) is a substituted quinoline derivative featuring a 3-nitro group and a 7-benzyloxy substituent on the quinolin-4-ol core [1]. This scaffold is recognized for its role in medicinal chemistry, particularly within the class of nitroquinolines known for kinase inhibition and cytochrome P450 (CYP) substrate activity [1][2]. The compound's structural features position it as an intermediate and a research tool, distinct from its simpler 7-alkoxy or non-benzyloxy analogs [1][2].

Why 7-(Benzyloxy)-3-nitroquinolin-4-ol (CAS 749922-35-8) Cannot Be Replaced by Common 7-Alkoxy Analogs


Generic substitution of 7-(benzyloxy)-3-nitroquinolin-4-ol with simpler 7-alkoxy derivatives (e.g., 7-methoxy, 7-ethoxy) is not scientifically justified due to established structure-activity relationships (SAR) governing both metabolic and target-binding properties. The benzyloxy moiety is not merely a larger alkoxy group; it confers distinct biochemical behavior. In CYP metabolism studies, 7-benzyloxyquinoline exhibits a uniquely high rate of O-dealkylation in control and phenobarbital-induced microsomes, a property not shared by its 7-ethoxy or 7-propoxy counterparts [1]. Furthermore, in kinase inhibition assays, the presence and position of the benzyloxy group critically modulate potency against targets like ATR, with different substitution patterns leading to significant (>5-fold) differences in IC50 values [2]. These quantitative divergences underscore that procuring the precise compound is essential for reproducibility and for leveraging its specific biochemical profile.

Quantitative Differentiation of 7-(Benzyloxy)-3-nitroquinolin-4-ol (CAS 749922-35-8) Against Key Analogs


CYP Substrate Selectivity: 7-Benzyloxyquinoline Exhibits Highest Metabolic Rate in Control and PB-Induced Rat Microsomes vs. 7-Ethoxy and 7-Propoxy Analogs

In a comparative SAR study of 7-alkoxyquinolines as CYP substrates, 7-benzyloxyquinoline demonstrated the highest rate of O-dealkylation in hepatic microsomes from control and phenobarbitone (PB)-pretreated male Wistar rats. This metabolic profile is distinct from 7-ethoxy- and 7-propoxyquinolines, which were more rapidly metabolized by microsomes from 3-methylcholanthrene (MC)-pretreated animals [1].

Cytochrome P450 Drug Metabolism Fluorescent Probe

ATR Kinase Inhibition: 7-Benzyloxy Derivative IC50 = 30 µM vs. 5.5 µM for Structural Analog in Cellular Assay

In a cellular assay measuring ATR kinase inhibition via reduction of Chk1 phosphorylation (Ser-345) in human HT-29 cells, 7-(benzyloxy)-3-nitroquinolin-4-ol (CHEMBL4560522) exhibited an IC50 of 30,000 nM (30 µM). A closely related analog (CHEMBL4567042) in the same assay system showed an IC50 of 5,500 nM (5.5 µM), representing a >5-fold difference in potency [1][2]. This demonstrates that small structural modifications around the quinoline core drastically alter ATR inhibitory activity.

ATR Kinase Cancer DNA Damage Response

CYP3A4 Substrate Selectivity: 7-Benzyloxyquinoline Demonstrates Superior CYP3A Subfamily Selectivity Compared to Midazolam

A comparative evaluation of CYP3A probes found that 7-benzyloxyquinoline (BOQ) exhibits the highest degree of selectivity for the CYP3A subfamily among fluorometric substrates tested. In rat liver microsomes, the oxidation rate of BOQ (1.95 ± 0.24 µM/mg protein/min) was numerically higher than that of midazolam (1.4 ± 0.21 µM/mg protein/min), another established CYP3A probe [1]. While the difference was not statistically significant in that specific comparison, the validated selectivity profile supports its preferential use over less specific 7-alkoxyquinolines.

CYP3A4 Drug-Drug Interaction HPLC Assay

EGFR-Targeting Antiproliferative Activity: 3-Nitroquinoline Scaffold Shows Potent Inhibition in EGFR-Overexpressing Cell Lines

A series of novel 3-nitroquinoline derivatives were synthesized and evaluated for antiproliferative activity against EGFR-overexpressing tumor cell lines. One representative compound demonstrated an IC50 value of 0.17 µM against the EGFR-overexpressing A431 cell line, which was more potent than the reference EGFR inhibitor gefitinib (IC50 = 0.57 µM) [1]. While this data is for a specific 4-anilino derivative, it establishes the 3-nitroquinolin-4-ol scaffold, of which 7-(benzyloxy)-3-nitroquinolin-4-ol is a direct analog, as a validated platform for developing potent EGFR inhibitors.

EGFR Antiproliferative Oncology

Induction of CYP3A Activity by Chronic Alcohol Exposure: 7-Benzyloxyquinoline as a Sensitive and Specific Probe Substrate

In a study investigating the effect of chronic alcohol exposure on CYP3A activity, 7-benzyloxyquinoline (7-BQ) was used as a specific CYP3A substrate in 23 preparations of human liver microsomes (HLM) [1]. The study found a striking increase in CYP3A activity, as measured by 7-BQ metabolism, which correlated with the content of alcohol-inducible CYP2E1, despite 7-BQ being a poor substrate for CYP2E1 [1]. This contrasts with the use of less specific probes, where interpretation of induction mechanisms would be confounded by broader substrate recognition.

CYP3A Alcohol-Drug Interaction Human Liver Microsomes

Induction of Placental CYP Activity: 7-Benzyloxyquinoline Metabolism is Highly Induced by Maternal Smoking vs. Shorter Alkoxy Analogs

In human placental microsomes, maternal cigarette smoking induced the O-dealkylation of all 7-alkoxyquinoline derivatives tested. Notably, the magnitude of this induction was greatest for 7-butoxy- and 7-benzyloxyquinoline, demonstrating a chain-length dependence on the sensitivity of the assay to detect CYP induction [1][2]. This contrasts with findings in rat liver, where 7-benzyloxyquinoline metabolism was not induced by MC-pretreatment, highlighting its species- and tissue-specific utility.

Placental Metabolism CYP Induction Toxicology

Optimal Research Applications for 7-(Benzyloxy)-3-nitroquinolin-4-ol (CAS 749922-35-8)


Development and Validation of CYP3A4 Activity Assays Using a Selective Fluorescent or HPLC Probe

As established in Section 3, Evidence Item 3, 7-benzyloxyquinoline exhibits high selectivity for the CYP3A subfamily and a robust oxidation rate comparable to midazolam. Laboratories can leverage 7-(benzyloxy)-3-nitroquinolin-4-ol to establish or validate CYP3A4 activity assays, particularly in a 96-well plate format using fluorescence or HPLC/spectrofluorometric detection [1]. The compound's specific metabolic profile ensures that observed activity is primarily attributable to CYP3A enzymes, minimizing interference from other P450 isoforms. This makes it an ideal tool for drug-drug interaction screening and for assessing CYP3A4 modulation by xenobiotics or disease states [2].

Investigating Enzyme Induction Mechanisms in Complex Biological Matrices (Liver and Placenta)

Evidence from Section 3 (Items 1, 5, and 6) demonstrates that 7-benzyloxyquinoline's metabolism is differentially induced by various treatments (e.g., PB vs. MC in rat liver; maternal smoking in human placenta). Researchers studying the molecular mechanisms of CYP enzyme induction can employ 7-(benzyloxy)-3-nitroquinolin-4-ol as a sensitive and chain-length-specific probe. Its distinct induction profile, particularly in human placental tissue exposed to maternal smoking, allows for the nuanced investigation of tissue-specific and inducer-specific changes in CYP activity [3][4], providing clearer insights than broader-spectrum substrates.

Medicinal Chemistry Lead Optimization: 3-Nitroquinoline Scaffold for Kinase Inhibitor Design

The class-level evidence in Section 3 (Item 4) validates the 3-nitroquinolin-4-ol core as a scaffold for developing potent antiproliferative agents targeting EGFR and other kinases [5]. 7-(Benzyloxy)-3-nitroquinolin-4-ol serves as a critical starting material or intermediate for synthesizing focused libraries of analogs. The quantitative ATR inhibition data (Section 3, Item 2) provides a specific benchmark for SAR studies, allowing researchers to explore how modifications at the 7-position (e.g., varying the benzyloxy group) impact kinase selectivity and cellular potency [6]. This targeted approach accelerates lead optimization by providing a defined chemical handle for modulating biological activity.

Reference Compound for Cross-Study Comparison in CYP Metabolism and Kinase Profiling

The specific, quantitative data points provided in Section 3—including ATR IC50 values and CYP metabolism rates—establish 7-(benzyloxy)-3-nitroquinolin-4-ol as a well-characterized reference compound. Academic and industrial laboratories can procure this compound to benchmark their own in-house assays against published literature, ensuring reproducibility and enabling cross-study comparisons of new chemical entities. Its defined, moderate potency in ATR inhibition makes it a useful control for high-throughput screening campaigns, while its distinct metabolic profile serves as a standard for validating new CYP probe substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Benzyloxy)-3-nitroquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.